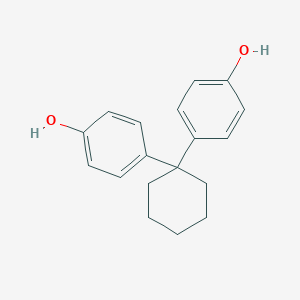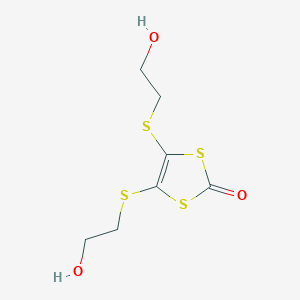
1,1-Bis(4-hydroxyphenyl)cyclohexane
Overview
Description
Mechanism of Action
Target of Action
It’s known that bisphenol z is widely used in the synthesis of high-performance polyethers and polyesters . It serves as an important intermediate in the synthesis of polycarbonate and polysulfone .
Mode of Action
It’s known that it’s used in the synthesis of polymers, where it likely interacts with other monomers to form polymer chains
Biochemical Pathways
As a component in polymer synthesis, it’s likely involved in the chemical reactions that lead to the formation of polymer chains .
Pharmacokinetics
It’s known that Bisphenol Z is practically insoluble in water, which may affect its bioavailability . More research is needed to fully understand the pharmacokinetics of Bisphenol Z.
Result of Action
As a monomer in polymer synthesis, its primary effect is likely the formation of polymer chains . The properties of these polymers, such as their thermal stability and solubility, can be influenced by the presence of Bisphenol Z .
Action Environment
The action of Bisphenol Z can be influenced by various environmental factors. For instance, its reactivity in polymer synthesis may be affected by temperature, solvent, and the presence of catalysts . Furthermore, Bisphenol Z is stable under normal use conditions but should avoid contact with high temperatures, fire sources, or strong oxidizers .
Biochemical Analysis
Cellular Effects
In vitro and in vivo studies confirm that bisphenols impair both innate and adaptive immune mechanisms, which in turn interfere with cellular and humoral activities .
Molecular Mechanism
Bisphenols are known to act as partial agonists of estrogen receptors by activating the N-terminal activation function .
Temporal Effects in Laboratory Settings
A study on Bisphenol S showed that its effects on the metabolome adapt over time, including amino acid, nucleoside, and sugar metabolism disorders .
Dosage Effects in Animal Models
Studies on Bisphenol A have shown that it has detrimental effects on human health, including neural and behavioural dysfunction and disruption of reproduction .
Metabolic Pathways
A study on bisphenols revealed that they undergo several transformation pathways, including formation of ortho-hydroxylated bisphenols, ring fission, transamination followed by acetylation or dimerization, and oxidation of ring substituents .
Transport and Distribution
A study on bisphenols in the Lanzhou section of the Yellow River, China, found that Bisphenol S and Bisphenol F have higher mobility in saturated soils and may pose a substantial risk to groundwater quality .
Subcellular Localization
Studies on protein-protein interactions have developed methods for determining the subcellular localization of proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bisphenol Z is synthesized through the condensation reaction of phenol and cyclohexanone. The reaction typically involves the use of an acid catalyst under controlled temperature conditions to facilitate the formation of the bisphenol structure .
Industrial Production Methods: In industrial settings, the synthesis of bisphenol Z involves dissolving bisphenol Z in a 3% concentration water solution of sodium hydroxide. Triphosgene alkyl halide solution, tetrabutylammonium bromide, and triethylamine are then added at temperatures ranging from -10°C to 10°C to produce liquid-liquid polycondensation at 20-40°C for 2-3 hours. The product is washed with deionized water, and methanol is added to precipitate the bisphenol Z type polycarbonate product .
Chemical Reactions Analysis
Types of Reactions: Bisphenol Z undergoes various chemical reactions, including:
Oxidation: Bisphenol Z can be oxidized under specific conditions to form quinones and other oxidation products.
Reduction: Reduction reactions can convert bisphenol Z into its corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Bisphenol Z has a wide range of scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of polycarbonate plastics and epoxy resins.
Biology: Studied for its potential endocrine-disrupting effects and interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems and medical devices.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
Comparison with Similar Compounds
- Bisphenol A
- Bisphenol S
- Bisphenol F
- Bisphenol B
- Bisphenol E
Comparison: Bisphenol Z is unique among bisphenols due to its cyclohexylidene structure, which imparts distinct physical and chemical properties. Compared to bisphenol A, bisphenol Z has a higher melting point and different reactivity patterns. Bisphenol S and bisphenol F are also used in similar applications but have different structural features and reactivity profiles .
Properties
IUPAC Name |
4-[1-(4-hydroxyphenyl)cyclohexyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c19-16-8-4-14(5-9-16)18(12-2-1-3-13-18)15-6-10-17(20)11-7-15/h4-11,19-20H,1-3,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDLEVPIDBLVHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047963 | |
| Record name | Bisphenol Z | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
843-55-0 | |
| Record name | 1,1-Bis(4-hydroxyphenyl)cyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=843-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Cyclohexylidenebisphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000843550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bisphenol Z | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07485 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 843-55-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50761 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 843-55-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29881 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bisphenol Z | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-cyclohexylidenebisphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.525 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-CYCLOHEXYLIDENEBISPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64ZF6464QY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Bisphenol Z?
A1: Bisphenol Z has a molecular formula of C18H20O2 and a molecular weight of 268.35 g/mol.
Q2: Does the spectroscopic data of Bisphenol Z differ from other bisphenols?
A: Yes, the spectroscopic data, including FTIR, 1H-NMR, and 13C-NMR, can differentiate BPZ from other bisphenols. For instance, the FTIR spectra of BPZ-based polycarbonate shows characteristic peaks confirming its structure [].
Q3: How does Bisphenol Z-based polycarbonate compare to other polycarbonates in terms of properties and applications?
A: BPZ-based polycarbonate exhibits excellent dielectric properties, making it suitable for applications in electronics, particularly in high-frequency communication and microelectronics []. Its thermal properties, mechanical strength, and optical characteristics have also been evaluated for diverse applications.
Q4: Can Bisphenol Z be synthesized using heterogeneous catalysts?
A: Yes, BPZ can be synthesized via the condensation of cyclohexanone and phenol using heterogeneous catalysts like thiol/alkylsulfonic acid-paired catalysts. Interestingly, the spatial arrangement of these functional groups on the catalyst surface significantly influences its activity and selectivity [, ]. For instance, catalysts with thiol and alkylsulfonic acid groups separated by three carbon atoms demonstrated greater activity than those with randomly distributed groups [].
Q5: How does the distance between functional groups on heterogeneous catalysts affect Bisphenol Z synthesis?
A: Research indicates that increasing the distance between thiol and acid groups on the catalyst surface reduces both the activity and selectivity of the catalyst in BPZ synthesis []. This highlights the importance of nanoscale organization in heterogeneous catalyst design.
Q6: How do structural modifications of Bisphenol Z affect its properties?
A: Modifying the lipophilicity of BPZ by introducing lipophilic groups can significantly enhance its cytotoxic effects, as demonstrated in studies using cultured breast and glioblastoma cell lines []. This suggests a potential structure-activity relationship for BPZ derivatives.
Q7: What are the known toxicological effects of Bisphenol Z?
A: Studies on Caenorhabditis elegans suggest that BPZ exposure negatively impacts reproductive health, causing increased germline apoptosis and reduced progeny []. Similar effects on reproductive health, including reduced brood size and increased apoptotic germline nuclei, were observed in C. elegans exposed to BPZ and its analogues [, ].
Q8: Does Bisphenol Z exhibit endocrine-disrupting properties like Bisphenol A?
A: Research indicates that BPZ, along with other BPA alternatives (BPF, BPC, BPS), can disrupt the endocrine system in zebrafish []. These compounds altered hormone levels and gene expression related to growth, development, and reproduction in zebrafish. This raises concerns about potential endocrine-disrupting effects of BPZ in other organisms, including humans.
Q9: What is the ecological risk posed by Bisphenol Z?
A: BPZ has been detected in surface water [, ], aquatic products [], and dairy products [], raising concerns about its potential ecological and human health risks. Although current risk levels from dietary exposure appear minimal, further investigation is warranted due to its widespread occurrence and potential bioaccumulation.
Q10: Are there any viable alternatives to Bisphenol Z?
A10: While the research primarily focuses on understanding BPZ and its effects, exploring safer alternatives is crucial. Further research is needed to identify and evaluate potential substitutes with improved safety profiles and reduced environmental impact.
Q11: What analytical techniques are used to detect and quantify Bisphenol Z in various matrices?
A: Liquid chromatography coupled with mass spectrometry (LC-MS) is commonly employed to detect and quantify BPZ in environmental samples and biological matrices []. This technique offers high sensitivity and selectivity for analyzing trace levels of BPZ in complex mixtures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Chloro-1-[6-(methylthio)-3-pyridinyl]-ethanone](/img/structure/B144704.png)
![cis-(-)-1,3-Dibenzylhexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-valeric Acid](/img/structure/B144707.png)

![benzyl 5-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B144713.png)





